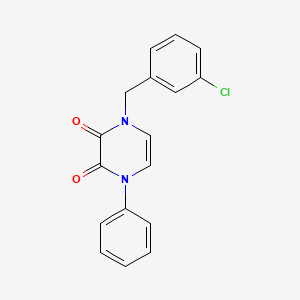
1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione, commonly known as CPDD, is a synthetic compound that has been widely used in scientific research. CPDD is a heterocyclic compound that contains a pyrazine ring and a phenyl group. It has been found to have a variety of biological activities and is of interest to researchers in the fields of pharmacology, biochemistry, and medicinal chemistry.
科学的研究の応用
Synthesis and Structural Characterization
Dihydropyrazine derivatives, including compounds similar to "1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione," are synthesized through various chemical reactions, showcasing their structural diversity and complexity. For instance, the synthesis of antiaromatic dihydropyrazines has been reported, demonstrating the compounds' stability and solvatochromism properties (Brook, Haltiwanger, & Koch, 1992). Additionally, studies on the cyclization reactions of cyclic oxalyl compounds with hydrazines or hydrazones highlight the synthesis of complex heterocyclic structures, revealing insights into regioselectivity and reaction mechanisms (Kurkin, Bukhryakov, & Yurovskaya, 2009).
Potential Applications in Antioxidant Activity
Research into the antioxidant activities of pyrazolyl-phthalazine-dione derivatives (PPDs) has been conducted, showcasing the potential of these compounds as powerful radical scavengers. The studies suggest a mechanism of action and identify specific derivatives with high antioxidative potential, pointing towards potential applications in protecting against oxidative stress (Simijonović et al., 2018).
Green Chemistry and Catalysis
The application of green chemistry principles in the synthesis of dihydropyrazine derivatives is evident, with methodologies emphasizing environmental friendliness, such as the use of water as a solvent and catalysts like L-proline, to facilitate the synthesis of structurally complex heterocyclic compounds. These approaches not only improve yield and reaction efficiency but also reduce environmental impact, highlighting the role of dihydropyrazine derivatives in advancing sustainable chemical practices (Rajesh, Bala, Perumal, & Menéndez, 2011).
Antimicrobial and Anti-inflammatory Agents
The synthesis of novel dihydropyrazine derivatives has been explored for their potential antimicrobial and anti-inflammatory properties. Studies focusing on the preparation of compounds with various functional groups have shown promising results against bacterial and fungal pathogens, as well as in anti-inflammatory assays, suggesting the therapeutic potential of these compounds in medical and pharmacological applications (Kendre, Landge, & Bhusare, 2015).
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-6-4-5-13(11-14)12-19-9-10-20(17(22)16(19)21)15-7-2-1-3-8-15/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQTWJNUVZXRNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2364870.png)
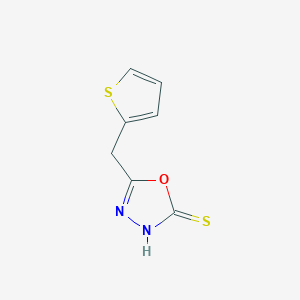
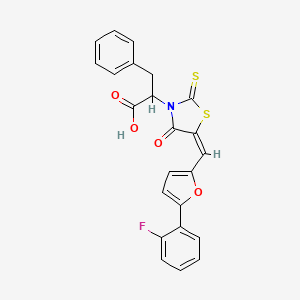
![3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2364873.png)
![[4-(6-Ethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2364875.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2364877.png)
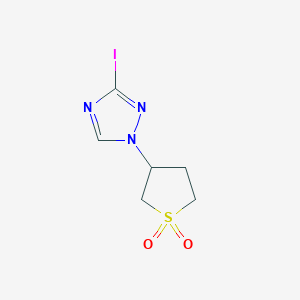
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide](/img/structure/B2364881.png)


![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2364889.png)
![1-[(1S,2S)-2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B2364890.png)
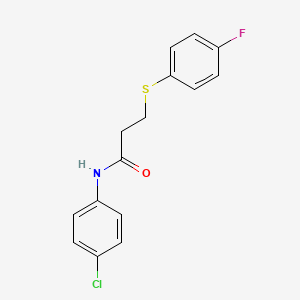
![N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2364893.png)